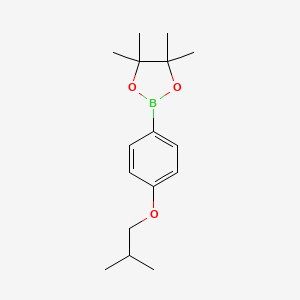

2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenol group substituted with an isobutoxy group.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-13(8-10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPZOIZUPAZNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isobutoxyphenol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Substitution Reactions: The phenol group can participate in electrophilic aromatic substitution reactions, where the isobutoxy group can be replaced by other substituents.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF).

Coupling Reactions: The Suzuki-Miyaura coupling requires a palladium catalyst, a base such as potassium carbonate, and an organic solvent like THF or toluene.

Major Products

Substitution Reactions: Products include various substituted phenols depending on the electrophile used.

Coupling Reactions: Products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Organic Synthesis

2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a reagent in organic synthesis. It acts as a boron source in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules.

Key Benefits :

- High selectivity and yield in reactions.

- Compatibility with various functional groups.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been investigated for its potential applications in drug development. Boron-containing compounds are known for their ability to interact with biological systems and can serve as pharmacophores.

Case Studies :

- Research indicates that derivatives of dioxaborolanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.

- Studies have shown that compounds like 2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can enhance the bioavailability of certain drugs when used as prodrugs.

Materials Science

The compound's unique properties make it suitable for applications in materials science. It can be utilized to modify polymeric materials or create new composites with enhanced mechanical properties.

Applications :

- Used in the synthesis of boron-doped polymers which exhibit improved thermal stability and mechanical strength.

- Investigated for use in optoelectronic devices due to its ability to form stable complexes with various metals.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the reactant. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

4-Isobutoxyphenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

Bis(pinacolato)diboron: A common reagent used in the synthesis of boronic esters.

Uniqueness

2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which provides enhanced stability and reactivity in coupling reactions compared to other boronic acids and esters. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.

Biological Activity

2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1421597-99-0) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₆H₂₅BO₃

- Molecular Weight : 276.18 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its reactivity and applications in medicinal chemistry.

The biological activity of 2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily linked to its role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and its inhibition can lead to reduced estrogen levels. This property has implications in various therapeutic areas, particularly in hormone-related cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit aromatase activity effectively. For instance, a study evaluated the inhibitory effects of several compounds on aromatase using human placental microsomes as a model system. The results indicated that the dioxaborolane derivatives exhibited significant inhibition of aromatase activity at varying concentrations .

In Vivo Studies

Further research has utilized in vivo models to assess the impact of aromatase inhibition on reproductive health. A notable case study involved exposing fathead minnows to various concentrations of aromatase inhibitors. The findings revealed that exposure led to significant reductions in plasma estradiol levels and vitellogenin production, indicating potential reproductive impairment due to disrupted endocrine function .

Case Study 1: Aromatase Inhibition and Reproductive Health

A study published in Environmental Toxicology and Chemistry explored the effects of aromatase inhibitors on fish reproduction. The researchers found that exposure to specific concentrations of aromatase inhibitors resulted in decreased reproductive output and altered hormone levels in female fathead minnows. The study underscored the importance of understanding the ecological impacts of chemical exposures on aquatic life .

Case Study 2: Predictive Models for Ecotoxicology

Another significant research effort involved developing predictive models based on in vitro data from aromatase inhibition assays. This approach aimed to correlate laboratory findings with potential field outcomes, enhancing the understanding of how such compounds might affect wildlife populations over time .

Research Findings Summary

| Study | Findings |

|---|---|

| In Vitro Aromatase Inhibition Study | Significant inhibition of aromatase activity by dioxaborolane derivatives was observed at various concentrations. |

| Ecotoxicology Study | Exposure to aromatase inhibitors led to reduced estradiol levels and reproductive impairment in fathead minnows. |

| Predictive Modeling | In vitro data were used effectively to predict in vivo outcomes regarding hormonal disruption and reproductive health in fish. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.